Molidustat works by inhibiting the enzymes called prolyl hydroxylases (PH). These enzymes normally target a cellular protein called hypoxia-inducible factor (HIF) for degradation. HIF plays a crucial role in stimulating the production of red blood cells (erythropoiesis) in response to low oxygen levels. By inhibiting PH enzymes, molidustat allows HIF to accumulate in cells, thereby promoting erythropoiesis and potentially increasing red blood cell production [].
[] Molidustat for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies | BMJ Open ()
Chronic kidney disease (CKD) can lead to anemia, a condition characterized by a deficiency of red blood cells. This deficiency can cause fatigue, weakness, and shortness of breath. Current treatments for CKD-associated anemia often involve injections of erythropoietin (EPO), a hormone that stimulates red blood cell production. However, EPO use can be associated with increased risks of blood clots and tumors [].
Scientific research is exploring molidustat as a potential alternative to EPO for managing anemia in CKD patients. Early-stage clinical trials have shown promising results, suggesting that molidustat may be effective in increasing hemoglobin levels and reducing the need for EPO injections [].